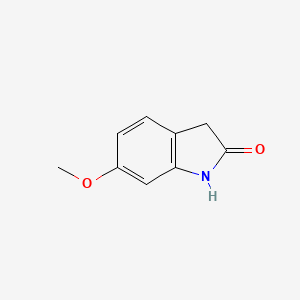

6-Methoxyoxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOQGUGIJKUSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383153 | |

| Record name | 6-METHOXYOXINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-19-6 | |

| Record name | 6-METHOXYOXINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyoxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 6-Methoxyoxindole?

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyoxindole, with the CAS number 7699-19-6, is a heterocyclic organic compound featuring a methoxy-substituted oxindole core. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds and approved pharmaceuticals. The presence of the methoxy group at the 6-position influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of a wide range of bioactive derivatives. This document provides a detailed overview of the known physical, chemical, and biological properties of this compound, along with representative experimental protocols and an exploration of its potential role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data for this specific compound is not widely published, a combination of reported experimental values and high-quality predictions provides a solid foundation for its physicochemical profile.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | 6-methoxy-1,3-dihydroindol-2-one | [1] |

| CAS Number | 7699-19-6 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 162 °C | [2][3] |

| Boiling Point | 342.3 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.208 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.79 ± 0.20 (Predicted) | [3] |

| LogP | 1.32780 (Predicted) | [4] |

Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the oxindole ring, the N-H proton, and the methoxy group protons.

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and a singlet or doublet of doublets).

-

Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed between δ 8.0 and 10.5 ppm.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-180 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 100-150 ppm. The carbon attached to the methoxy group will be significantly shielded.

-

Methylene Carbon (-CH₂-): A signal around δ 36 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[5]

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following absorption bands:

-

N-H Stretch: A sharp to medium peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): An absorption in the 1200-1275 cm⁻¹ region.

1.2.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 163. Subsequent fragmentation may involve the loss of CO, CH₃, and other small fragments.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its preparation can be achieved through established methods for oxindole synthesis. A common and effective route is the cyclization of an α-haloacetanilide precursor.

Representative Synthesis Protocol: Stolle Cyclization

The Stolle cyclization involves the intramolecular Friedel-Crafts reaction of an α-haloacetanilide in the presence of a Lewis acid catalyst.

Reaction Scheme:

-

Amidation: Reaction of 4-methoxyaniline with 2-chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)acetamide.

-

Cyclization: Intramolecular Friedel-Crafts cyclization of the acetamide derivative using a Lewis acid, such as aluminum chloride (AlCl₃), to yield this compound.

Experimental Procedure (Representative):

-

Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

-

To a stirred solution of 4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add 2-chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

-

Step 2: Synthesis of this compound

-

To a flask charged with anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq), add the 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise at a temperature that controls the initial exotherm (e.g., by heating to 130-160 °C in a high-boiling solvent or neat).

-

Maintain the reaction at an elevated temperature for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Biological Activity and Signaling Pathways

There is limited direct research on the biological activity of this compound itself. However, the oxindole core is a well-established pharmacophore present in numerous compounds with significant biological activities, particularly as kinase inhibitors in cancer therapy.[6][7]

Potential as a Kinase Inhibitor

Many oxindole derivatives function as inhibitors of various protein kinases by competing with ATP for binding to the kinase domain. These kinases are often crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Prominent examples of FDA-approved oxindole-based kinase inhibitors include Sunitinib and Nintedanib.[6][7]

Given this precedent, this compound serves as a valuable scaffold for the development of novel kinase inhibitors. The methoxy group can influence the molecule's binding affinity and selectivity for different kinase targets through electronic and steric effects.

Relevance to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several studies have demonstrated that oxindole derivatives can exert their anticancer effects by modulating this pathway.[8] For instance, some oxindole compounds have been shown to inhibit the growth of cancer cells by downregulating key components of the PI3K/Akt/mTOR pathway.[8]

While not specifically demonstrated for this compound, it is plausible that derivatives of this compound could be designed to target components of this pathway, thereby inducing apoptosis and inhibiting tumor growth.

Conclusion

This compound is a synthetically valuable building block with significant potential for the development of novel therapeutic agents. While detailed experimental characterization of this specific molecule is sparse in the literature, its structural relationship to a class of highly successful pharmaceutical compounds underscores its importance. The information compiled in this guide provides a foundational understanding of its properties and suggests promising avenues for future research, particularly in the design of kinase inhibitors and modulators of key cellular signaling pathways implicated in cancer and other diseases. Further experimental investigation into its spectroscopic properties and biological activities is warranted to fully unlock its potential in drug discovery and development.

References

- 1. This compound | C9H9NO2 | CID 2793749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-methoxy-1,3-dihydroindol-2-one | 7699-19-6 [sigmaaldrich.com]

- 3. 7699-19-6 | CAS DataBase [m.chemicalbook.com]

- 4. 7699-19-6(6-Methoxy-1,3-dihydroindol-2-one) | Kuujia.com [kuujia.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 8. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxyoxindole discovery and history in medicinal chemistry

A comprehensive overview of the discovery, history, and therapeutic potential of 6-methoxyoxindole and its derivatives in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

The oxindole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. Among its many derivatives, this compound has emerged as a particularly promising core structure for the development of novel drugs, primarily in the realm of oncology. This technical guide delves into the discovery and history of this compound, summarizing key findings, experimental protocols, and the signaling pathways implicated in its biological activity.

Discovery and Historical Context

Therapeutic Applications in Oncology

The primary therapeutic interest in this compound derivatives lies in their potent anticancer activity. These compounds have demonstrated efficacy against a range of cancer cell lines, often exhibiting cytotoxic effects in the micromolar to nanomolar range.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, highlighting the potent effect of the 6-methoxy substituent.

| Compound ID | R Group at 6-position | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A375 IC₅₀ (µM) | B16-F10 IC₅₀ (µM) |

| 3a | H | 3.48 ± 0.21 | 2.15 ± 0.13 | 7.21 ± 0.45 | 6.89 ± 0.33 | 0.89 ± 0.05 | 2.11 ± 0.18 |

| 3g | OCH₃ | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |

| 3h | Cl | 3.12 ± 0.18 | 1.88 ± 0.09 | 6.95 ± 0.38 | 6.54 ± 0.29 | 0.76 ± 0.04 | 1.95 ± 0.15 |

| 3i | Br | 3.25 ± 0.20 | 1.99 ± 0.11 | 7.10 ± 0.41 | 6.71 ± 0.31 | 0.82 ± 0.05 | 2.03 ± 0.17 |

| 3j | F | 3.33 ± 0.19 | 2.05 ± 0.12 | 7.15 ± 0.43 | 6.78 ± 0.32 | 0.85 ± 0.04 | 2.08 ± 0.16 |

| 3k | CH₃ | 3.41 ± 0.22 | 2.10 ± 0.14 | 7.18 ± 0.44 | 6.82 ± 0.33 | 0.87 ± 0.05 | 2.10 ± 0.17 |

| 3l | NO₂ | 4.11 ± 0.25 | 2.89 ± 0.17 | 8.54 ± 0.51 | 8.12 ± 0.40 | 1.23 ± 0.07 | 2.98 ± 0.21 |

| 3m | CN | 3.98 ± 0.24 | 2.75 ± 0.16 | 8.21 ± 0.49 | 7.89 ± 0.38 | 1.15 ± 0.06 | 2.85 ± 0.20 |

| 3n | COCH₃ | 3.85 ± 0.23 | 2.63 ± 0.15 | 7.98 ± 0.47 | 7.65 ± 0.37 | 1.08 ± 0.06 | 2.71 ± 0.19 |

| 3o | COOCH₃ | 3.76 ± 0.22 | 2.51 ± 0.14 | 7.81 ± 0.46 | 7.48 ± 0.36 | 1.01 ± 0.05 | 2.62 ± 0.18 |

| 3p | CONH₂ | 4.05 ± 0.24 | 2.82 ± 0.17 | 8.42 ± 0.50 | 8.01 ± 0.39 | 1.19 ± 0.07 | 2.91 ± 0.20 |

Data sourced from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[1]

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound is through the cyclization of an appropriate N-substituted 2-chloro-N-(3-methoxyphenyl)acetamide.

Materials:

-

2-chloro-N-(3-methoxyphenyl)acetamide

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of aluminum chloride in dichloromethane at 0 °C, a solution of 2-chloro-N-(3-methoxyphenyl)acetamide in dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of ice-cold water, followed by the addition of concentrated hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis. While the precise mechanisms can vary depending on the specific derivative, several key signaling pathways have been implicated.

One of the primary mechanisms of action for many anticancer agents is the induction of apoptosis. This compound derivatives have been shown to trigger the intrinsic apoptotic pathway.

Furthermore, some this compound derivatives have been found to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers.

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation this compound-based drugs. The exploration of this versatile scaffold in other therapeutic areas beyond oncology also holds significant promise.

References

The Multifaceted Biological Activities of 6-Methoxyoxindole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyoxindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological properties of this compound and its derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant signaling pathways and workflows using Graphviz diagrams.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

A number of this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3g | MCF-7 (Breast) | 2.94 ± 0.56 | [1] |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [1] | |

| A549 (Lung) | 6.30 ± 0.30 | [1] | |

| HeLa (Cervical) | 6.10 ± 0.31 | [1] | |

| A375 (Melanoma) | 0.57 ± 0.01 | [1] | |

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [1] | |

| Compound 6 | MCF-7 (Breast) | 3.55 ± 0.49 | [2] |

| MDA-MB-231 (Breast) | 4.40 ± 0.468 | [2] | |

| Compound 7k | HeLa (Cervical) | 8.7 ± 1.3 | [3] |

| Compound 7i | NCI-60 Panel | (See original paper) | [4] |

| Compound 6h | Jurkat (Leukemia) | 4.36 ± 0.2 | [5] |

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which many this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Certain this compound derivatives have shown promising anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Some this compound derivatives have been shown to inhibit this pathway.

Experimental Protocol: Measurement of TNF-α and IL-6 Inhibition

Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 produced by cells in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

24-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivative stock solution (in DMSO)

-

Commercial ELISA kits for mouse TNF-α and IL-6

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the provided standards. Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage of inhibition for each compound concentration compared to the vehicle control.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for some this compound derivatives are presented below.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| SMJ-2 | Staphylococcus aureus (MRSA) | 0.25 - 2 | [6] |

| Enterococcus faecalis (MDR) | 0.25 - 2 | [6] | |

| SMJ-4 | Staphylococcus aureus (MRSA) | 0.25 - 16 | [6] |

| Enterococcus faecium (MDR) | 0.25 - 16 | [6] | |

| Compound 3d | Staphylococcus aureus | 3.125 | [7] |

| Candida krusei | 3.125 | [7] | |

| Compound 7b | Gram-positive strains | (See original paper) | [8] |

| Compound 9c | Gram-positive strains | (See original paper) | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivative stock solution (in DMSO)

-

Standard antimicrobial agents (positive controls)

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Activity

Emerging research suggests that this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action: Attenuation of Oxidative Stress

One of the proposed mechanisms for the neuroprotective effects of these compounds is their ability to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative disorders. For instance, in models of Parkinson's disease, the neurotoxin 6-hydroxydopamine (6-OHDA) induces oxidative stress and neuronal cell death. Some this compound derivatives may protect against this by activating antioxidant response pathways.

Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Assay

This in vitro assay is commonly used to screen for compounds with neuroprotective effects against Parkinson's disease-like pathology.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Complete culture medium

-

24-well plates

-

6-Hydroxydopamine (6-OHDA) solution (prepared fresh)

-

This compound derivative stock solution (in DMSO)

-

Reagents for cell viability assessment (e.g., MTT or LDH assay kit)

Procedure:

-

Cell Seeding and Differentiation: Seed neuronal cells in 24-well plates and, if necessary, differentiate them into a more mature neuronal phenotype (e.g., using retinoic acid for SH-SY5Y cells).

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivative for a specified period (e.g., 2-4 hours).

-

Neurotoxin Exposure: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours. Include a vehicle control and a 6-OHDA-only control.

-

Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method such as the MTT assay (as described in the anticancer section) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at different concentrations relative to the 6-OHDA-only control.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a diverse range of biological activities. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, inflammation, infectious diseases, and neurodegeneration. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial for translating these promising preclinical findings into clinically effective treatments. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound and its derivatives.

References

- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 6-Methoxyoxindole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methoxyoxindole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document collates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its structural confirmation and use in further research.

Spectroscopic Data Summary

The structural integrity of this compound (IUPAC Name: 6-methoxy-1,3-dihydroindol-2-one; CAS Number: 7699-19-6) is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in publicly accessible literature | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in publicly accessible literature | - |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in publicly accessible literature | - |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Assignment |

| Data not available in publicly accessible literature | - |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized experimental protocols applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Spectra would be acquired on a 400 MHz (or higher) spectrometer. Typical acquisition parameters would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 32-64 scans.

-

¹³C NMR Spectroscopy: Proton-decoupled ¹³C spectra would be acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) would be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid this compound would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions would be determined.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet elucidated, based on the known biological activities of structurally related methoxy-substituted heterocyclic compounds, a hypothetical involvement in anti-inflammatory and antioxidant pathways can be postulated. For instance, some methoxyflavones have been shown to modulate the TLR4/MyD88/NF-κB and HO-1/NQO-1 signaling pathways.[1]

The following diagram illustrates a potential workflow for investigating the synthesis and biological activity of this compound.

This workflow outlines the logical progression from the synthesis and structural confirmation of this compound to the investigation of its biological effects and potential as a therapeutic agent. The initial synthesis and rigorous spectroscopic characterization are fundamental steps that enable subsequent biological screening and mechanistic studies. Elucidation of its activity in cell-based models can then lead to a more in-depth analysis of the specific signaling pathways it modulates, ultimately informing its potential for further drug development.

References

Potential Therapeutic Targets of 6-Methoxyoxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxyoxindole is a synthetic organic compound belonging to the oxindole class of molecules. While direct research on the specific therapeutic targets of this compound is limited in publicly available literature, extensive investigation into structurally related 6-methoxyindole derivatives, particularly the potent microtubule inhibitor BPR0L075 [6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole], provides a strong predictive framework for its potential anticancer activity. This technical guide synthesizes the current understanding of the therapeutic targets of this class of compounds, focusing on the well-characterized mechanisms of BPR0L075. The primary therapeutic target identified for this molecular scaffold is tubulin , with downstream effects on mitotic progression and cell survival signaling pathways. This document provides an in-depth analysis of these targets, relevant quantitative data from studies on BPR0L075, detailed experimental protocols for assessing these activities, and visualizations of the key signaling pathways.

Primary Therapeutic Target: Tubulin and Microtubule Dynamics

The most prominent therapeutic target for the 6-methoxyindole scaffold, as exemplified by BPR0L075, is the protein tubulin . BPR0L075 is a potent inhibitor of tubulin polymerization, acting by binding to the colchicine-binding site on β-tubulin.[1][2] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

The disruption of microtubule function leads to a cascade of cellular events, making this a prime target for anticancer therapies. The inhibition of tubulin polymerization by compounds like BPR0L075 results in cell cycle arrest at the G2/M phase and ultimately leads to apoptotic cell death.[2]

Quantitative Data: In Vitro Efficacy of BPR0L075

The following table summarizes the cytotoxic activity of BPR0L075, a close structural analog of this compound, across various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB | Cervical Carcinoma | single-digit nM | [2] |

| MKN-45 | Gastric Carcinoma | single-digit nM | [2] |

| HCT116 | Colorectal Cancer | single-digit nM | [3][4] |

| A549 | Lung Cancer | single-digit nM | [4] |

| MCF-7 | Breast Cancer | single-digit nM | [4] |

| MDA-MB-231 | Breast Cancer | single-digit nM | [4] |

| MDA-MB-435 | Melanoma | single-digit nM | [4] |

Note: Specific single-digit nanomolar IC50 values for each cell line were not detailed in the referenced abstracts.

Secondary and Downstream Targets & Signaling Pathways

The interaction of 6-methoxyindole derivatives with tubulin initiates a series of downstream signaling events, presenting secondary therapeutic targets.

Mitotic Checkpoint and Cell Cycle Proteins

Inhibition of microtubule formation activates the spindle assembly checkpoint (SAC), leading to G2/M phase arrest.[3][4] This is associated with:

-

Increased Cyclin B1 levels : A key regulator of entry into mitosis.[2]

-

Mobility shift of Cdc2 and Cdc25C : Indicating post-translational modifications that regulate their activity.[2]

-

Phosphorylation of Securin : The cytotoxicity of BPR0L075 is enhanced in cells with higher levels of securin, a protein that inhibits separase, the enzyme responsible for cleaving cohesin to allow sister chromatid separation.[3][4] BPR0L075 induces the phosphorylation of securin, which may contribute to mitotic catastrophe upon drug withdrawal.[3][4]

Apoptosis and Cell Death Pathways

BPR0L075 has been shown to induce apoptosis and other forms of cell death through multiple pathways:

-

Bcl-2 Phosphorylation : Phosphorylation of the anti-apoptotic protein Bcl-2 can inactivate it, promoting apoptosis.[1]

-

Mitochondrial Membrane Potential Perturbation : Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.[1]

-

Caspase-3 Activation : Activation of this executioner caspase is a hallmark of apoptosis.[1] However, in some cell lines, BPR0L075 can induce cell death through a caspase-independent mechanism.[3][4][5]

-

Activation of JNK and p38 MAPK Pathways : These stress-activated protein kinase pathways are often involved in mediating apoptosis in response to cellular stress.[3][4][5]

Mandatory Visualizations

Signaling Pathway of BPR0L075-Induced Cell Death

Caption: Proposed signaling pathway for BPR0L075, a 6-methoxyindole derivative.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for an in vitro tubulin polymerization assay.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on its potential therapeutic targets.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP)

-

This compound

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340nm

-

-

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/ml in G-PEM buffer.

-

Add 100 µl of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

-

Add this compound at various concentrations (e.g., 0.1 µM – 10 µM) to the respective wells. Include wells with the positive and negative controls.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340nm every 60 seconds for one hour.

-

Plot the absorbance values against time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.

-

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Human cancer cell line (e.g., HCT116, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570nm

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include untreated and vehicle (DMSO) controls.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Human cancer cell line

-

This compound

-

Cold PBS

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Culture cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on the structurally similar compound BPR0L075 strongly suggests that its primary therapeutic target is tubulin. The inhibition of microtubule polymerization by this class of compounds triggers a cascade of events including mitotic arrest, activation of stress-related signaling pathways, and ultimately, cancer cell death. The enhanced efficacy in cells with high securin expression presents a potential biomarker for patient stratification.

Future research should focus on validating these predicted activities directly for this compound. This includes:

-

Direct Target Engagement Assays: Confirming the binding of this compound to the colchicine site of tubulin.

-

Broad-Panel Kinase Screening: To rule out or identify other potential off-target effects.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: To optimize the oxindole core for improved potency and selectivity.

This technical guide provides a foundational framework for initiating and advancing the investigation of this compound as a potential therapeutic agent.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BPR0L075, a novel synthetic indole compound with antimitotic activity in human cancer cells, exerts effective antitumoral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Securin enhances the anti-cancer effects of 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole (BPR0L075) in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Securin Enhances the Anti-Cancer Effects of 6-Methoxy-3-(3′,4′,5′-Trimethoxy-Benzoyl)-1H-Indole (BPR0L075) in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

6-Methoxyoxindole: A Linchpin in the Synthesis of Bioactive Spirooxindole Alkaloids

A Technical Guide for Researchers and Drug Development Professionals

The oxindole scaffold, a privileged structural motif in medicinal chemistry, is at the heart of numerous natural products exhibiting a wide array of biological activities. Among its derivatives, 6-methoxyoxindole has emerged as a crucial precursor for the stereoselective synthesis of complex alkaloids, particularly those featuring the spiro[pyrrolidine-3,3'-oxindole] core. This technical guide provides an in-depth exploration of the utility of this compound in the total synthesis of notable spirooxindole natural products, including horsfiline and elacomine. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and application in drug discovery and development.

The Spirooxindole Alkaloids: A Class of Potent Bioactive Molecules

Spirooxindole alkaloids are characterized by a spirocyclic junction at the C3 position of the oxindole ring, creating a rigid and three-dimensional molecular architecture. This unique structural feature is often associated with significant biological properties, including analgesic, anticancer, and antimicrobial activities. The strategic introduction of a methoxy group at the 6-position of the oxindole ring can modulate the electronic properties of the aromatic system and influence the molecule's interaction with biological targets.

Total Synthesis of (±)-Horsfiline: A Case Study

The oxindole alkaloid (±)-horsfiline, first isolated from Horsfieldia superba, is a prime example of a natural product accessible through a synthetic strategy involving a this compound-related precursor.[1] One synthetic approach involves the spirocyclization of 2-oxo-5-methoxytryptamine, a derivative readily prepared from 6-methoxyindole precursors.[1]

Synthetic Pathway Overview

The synthesis of (±)-horsfiline highlights a key transformation: the construction of the spiro[pyrrolidine-3,3'-oxindole] core. A representative synthetic sequence is outlined below.

Caption: Synthetic approach to (±)-Horsfiline.

Key Experimental Protocol: Spirocyclization for (±)-Horsfiline Synthesis

A pivotal step in the synthesis of (±)-horsfiline involves the spirocyclization of 2-oxo-5-methoxytryptamine. The following protocol is a representative example of this transformation.

Reaction: To a solution of 2-oxo-5-methoxytryptamine (1.0 eq) in a suitable solvent such as methanol, an excess of aqueous formaldehyde (e.g., 37% solution) is added. The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. Purification by column chromatography affords (±)-horsfiline.

| Reactant/Reagent | Molar Eq. | Solvent | Temperature | Time | Yield |

| 2-Oxo-5-methoxytryptamine | 1.0 | Methanol | Room Temp. | 12 h | Variable |

| Formaldehyde (37% aq.) | Excess | - | Room Temp. | 12 h | Variable |

Note: Yields can vary depending on the specific reaction conditions and purification methods employed.

Total Synthesis of (±)-Elacomine: Leveraging a Methoxy-Tryptamine Precursor

Elacomine, another spirooxindole alkaloid, has been synthesized from 6-methoxytryptamine.[2] This synthesis further underscores the importance of the methoxy-substituted indole core in accessing this class of natural products. The synthetic strategy often involves the construction of a β-carboline intermediate, which then undergoes an oxidative rearrangement to form the spirooxindole skeleton.[2]

Synthetic Pathway Overview

The synthesis of (±)-elacomine showcases a multi-step sequence culminating in the formation of the characteristic spiro-center.

Caption: Synthetic approach to (±)-Elacomine.

Key Experimental Protocol: Oxidative Rearrangement for (±)-Elacomine Synthesis

The conversion of the β-carboline precursor to the spirooxindole core is a critical transformation in the synthesis of elacomine.

Reaction: The β-carboline intermediate is dissolved in a mixture of acetic acid and water. An oxidizing agent, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by TLC. After the starting material is consumed, the reaction is worked up by neutralization and extraction. The crude product is then purified by chromatography to yield (±)-elacomine. A five-step synthesis from 6-methoxytryptamine can yield racemic elacomine in 16% overall yield, with isoelacomine as a by-product.[2]

| Reactant/Reagent | Solvent | Temperature | Yield (overall) |

| β-Carboline Intermediate | Acetic Acid/Water | 0 °C - RT | 16% |

| N-Bromosuccinimide | - | 0 °C - RT | - |

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of horsfiline and elacomine.

| Natural Product | Precursor | Key Transformation | Overall Yield | Spectroscopic Data (¹H NMR, δ ppm) |

| (±)-Horsfiline | 2-Oxo-5-methoxytryptamine | Spirocyclization | Variable | Aromatic protons, methoxy singlet, aliphatic protons of the pyrrolidine ring. |

| (±)-Elacomine | 6-Methoxytryptamine | Oxidative Rearrangement | 16% | Aromatic protons, methoxy singlet, isobutyl group signals, aliphatic protons of the pyrrolidine ring. |

Biological Significance and Signaling Pathways

The interest in synthesizing spirooxindole alkaloids like horsfiline stems from their potential pharmacological activities. Horsfiline, for instance, has been reported to exhibit analgesic effects.[3] While the specific signaling pathways through which these molecules exert their effects are still under investigation, their structural similarity to other known bioactive indole alkaloids suggests potential interactions with various receptors and enzymes within the central nervous system.

Caption: Hypothesized mechanism of analgesic action.

Conclusion

This compound and its closely related derivatives are demonstrably valuable precursors in the synthesis of complex, biologically active natural products. The total syntheses of horsfiline and elacomine serve as compelling examples of how this building block can be strategically employed to construct the intricate spiro[pyrrolidine-3,3'-oxindole] scaffold. The detailed experimental insights and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, paving the way for the discovery of novel therapeutic agents based on the spirooxindole framework.

References

Safety and Handling Guidelines for 6-Methoxyoxindole in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 6-Methoxyoxindole (CAS No: 7699-19-6), a versatile intermediate compound utilized in pharmaceutical research and organic synthesis. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety information from its Safety Data Sheet (SDS) and data from structurally related oxindole and indole derivatives to provide a thorough understanding of its potential hazards. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are skin, eye, and respiratory irritation[1].

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictogram:

Toxicological Data

| Parameter | Value | Species | Route | Reference |

| This compound | ||||

| Acute Oral Toxicity (LD50) | No data available | |||

| Acute Dermal Toxicity (LD50) | No data available | |||

| Acute Inhalation Toxicity (LC50) | No data available | |||

| Related Indole Derivative Example | ||||

| Acute Oral Toxicity (LD50) | 1271 mg/kg | Rat | Oral |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| Protection Type | Recommended PPE | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and airborne particles[1]. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling[1]. |

| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles. | To prevent respiratory tract irritation[1]. |

| Foot Protection | Closed-toe shoes. | To protect feet from spills. |

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood[1].

-

Avoid contact with skin, eyes, and clothing[1].

-

Avoid formation of dust and aerosols[1].

-

Use non-sparking tools and take precautionary measures against static discharge[1].

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is at room temperature.

-

Keep away from strong oxidizing agents.

Experimental Protocols

General Workflow for Handling this compound in the Lab:

General laboratory workflow for handling this compound.

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[1]. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[1]. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor[1]. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1].

-

Specific Hazards: No data available[1].

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[1].

Accidental Release Measures (Spill Cleanup):

For a minor spill of solid this compound, follow these steps:

Emergency workflow for a minor solid chemical spill.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways[1].

Disclaimer: This document is intended as a guide and should not replace a thorough risk assessment conducted by qualified personnel. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

The Solubility Profile of 6-Methoxyoxindole: A Technical Guide for Researchers

An In-depth Examination of 6-Methoxyoxindole's Behavior in Common Organic Solvents for Drug Discovery and Development

This technical guide offers a comprehensive overview of the solubility characteristics of this compound, a crucial heterocyclic compound frequently utilized as a building block in the synthesis of bioactive molecules and pharmaceuticals. Aimed at researchers, scientists, and professionals in drug development, this document outlines the available data on its solubility, provides detailed experimental protocols for its determination, and presents logical workflows to guide laboratory practices.

Introduction to this compound and its Importance

This compound, with the chemical formula C₉H₉NO₂, is a derivative of oxindole distinguished by a methoxy group at the 6th position of the indole core. This substitution significantly influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. The solubility of a compound impacts its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. A thorough understanding of its solubility in a range of organic solvents is therefore paramount for its effective use in medicinal chemistry and process development.

Quantitative Solubility of this compound

A comprehensive search of scientific literature, patent databases, and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates a notable data gap in the public domain for this particular compound.

For structurally similar compounds, such as 5-methoxy-2-oxindole, qualitative descriptions suggest it is "soluble in alcohol solvents and organic solvents, [and] slightly soluble in water"[1]. While this provides a general indication, direct experimental determination for this compound is necessary for precise applications.

In the absence of specific experimental values, researchers are encouraged to perform their own solubility assessments. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Observations |

| Polar Protic Solvents | ||||

| Water | H₂O | 10.2 | Data not available | |

| Methanol | CH₃OH | 5.1 | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | Data not available | |

| Isopropanol | C₃H₈O | 3.9 | Data not available | |

| n-Butanol | C₄H₉OH | 3.9 | Data not available | |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Data not available | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Data not available | |

| Acetonitrile | CH₃CN | 5.8 | Data not available | |

| Acetone | (CH₃)₂CO | 5.1 | Data not available | |

| Non-Polar Solvents | ||||

| Toluene | C₇H₈ | 2.4 | Data not available | |

| Hexane | C₆H₁₄ | 0.1 | Data not available | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | |

| Chloroform | CHCl₃ | 4.1 | Data not available |

Experimental Protocol for Determining Solubility

To address the current data gap, a standardized experimental protocol for determining the equilibrium solubility of this compound is essential. The following details a robust and widely accepted method.

Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure saturation is reached.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL, based on the measured concentration and the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Logical Workflow and Visualization

The process of determining and utilizing solubility data in a research and development context follows a logical progression.

Caption: Workflow for experimental determination and application of solubility data.

Role in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are prominent as inhibitors of various protein kinases. The oxindole core is a privileged scaffold in medicinal chemistry, and modifications, including the 6-methoxy group, are used to tune binding affinity, selectivity, and pharmacokinetic properties.

The solubility of this compound is a critical factor in its utility as a synthetic intermediate. Poor solubility can hinder reaction kinetics, complicate purification, and limit the achievable concentration in biological assays. Therefore, understanding its solubility profile is essential for the efficient development of novel therapeutics based on this scaffold.

Caption: Logical relationship between solubility and drug development success.

Conclusion

This technical guide highlights a critical knowledge gap regarding the quantitative solubility of this compound in common organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a clear path to generating this vital data. The logical workflows visualized herein underscore the importance of solubility as a foundational parameter in the successful application of this versatile chemical intermediate. The generation and dissemination of such data will undoubtedly accelerate the development of novel therapeutics derived from the this compound scaffold.

References

Structural Elucidation of Novel 6-Methoxyoxindole Analogs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 6-methoxyoxindole scaffold is a privileged heterocyclic motif frequently encountered in natural products and serves as a crucial building block in medicinal chemistry.[1] Its derivatives exhibit a wide array of biological activities, including antiproliferative, anti-inflammatory, and neuroprotective properties, making them attractive candidates for drug discovery programs.[2][3] The precise determination of the three-dimensional structure of novel this compound analogs is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for optimizing their therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies and workflows employed in the structural elucidation of novel this compound analogs. It details the key experimental protocols, from synthesis to advanced spectroscopic and crystallographic analysis, and presents data in a clear, structured format for effective interpretation.

General Synthesis of this compound Analogs

The synthesis of substituted oxindoles often begins with commercially available isatins or indoles.[1][4] A generalized synthetic workflow is presented below, illustrating the key stages from starting materials to the purified final compound.

Caption: Generalized workflow for the synthesis and isolation of a novel this compound analog.

Integrated Structural Elucidation Workflow

Confirming the structure of a novel compound requires the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Integrated workflow for the complete structural elucidation of a novel chemical entity.

Spectroscopic and Crystallographic Data

The following tables summarize hypothetical, yet representative, quantitative data for a novel this compound analog, referred to as Compound X .

Table 1: NMR Spectroscopic Data for Compound X

Solvent: DMSO-d₆, ¹H NMR at 300 MHz, ¹³C NMR at 75 MHz.[5]

| ¹H NMR Data | ¹³C NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 10.25 | s (br) | N-H | 178.5 | C=O (C2) |

| 7.15 | d | H-4 | 155.0 | C-O (C6) |

| 6.90 | s | H-7 | 142.1 | C-N (C7a) |

| 6.82 | dd | H-5 | 135.8 | C-C (C3a) |

| 3.75 | s | -OCH₃ | 115.2 | Ar-C (C4) |

| 3.55 | s | C3-H₂ | 112.0 | Ar-C (C5) |

| 100.5 | Ar-C (C7) | |||

| 55.9 | -OCH₃ | |||

| 36.4 | C-H₂ (C3) |

Table 2: Mass Spectrometry and IR Data for Compound X

| Analytical Method | Parameter | Value/Observation |

| High-Resolution MS (ESI+) | Calculated m/z [M+H]⁺ | 178.0811 |

| Found m/z | 178.0815 | |

| Deduced Formula | C₁₀H₁₁NO₂ | |

| FTIR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3250 (N-H stretch) |

| 1710 (C=O stretch, amide) | ||

| 1620 (C=C stretch, aromatic) | ||

| 1240 (C-O stretch, ether) |

Table 3: X-ray Crystallographic Data for Compound X

Data obtained from a single crystal suitable for X-ray diffraction.[6][7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.15 Å, b = 12.09 Å, c = 14.12 Å |

| α = 90°, β = 97.42°, γ = 90° | |

| Volume (V) | 1378 ų |

| Density (calculated) | 1.520 mg/m³ |

| R-factor | 0.045 |

Detailed Experimental Protocols

General Synthesis Protocol

This protocol describes a typical procedure for the N-alkylation of this compound.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF) in a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add the desired alkyl halide (1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified analog and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum using a 300 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a carbon spectrum, often using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 256-1024 scans are typically required.

-

2D NMR (if needed): If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to identify one-bond and long-range C-H correlations, respectively).[5]

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Formula Determination: Use the instrument's software to calculate the exact mass and determine the most probable elemental composition based on the high-accuracy mass measurement.[5]

Biological Activity and Signaling Pathways

This compound analogs are often investigated as inhibitors of specific signaling pathways implicated in diseases like cancer. One such critical pathway is the JAK/STAT pathway, which can be activated by cytokines like Interleukin-6 (IL-6).[8][9] Dysregulation of this pathway is a hallmark of many inflammatory diseases and malignancies.

Caption: The IL-6-mediated JAK/STAT signaling pathway and a potential point of inhibition.[10][11]

The structural elucidation of novel this compound analogs allows researchers to design compounds that can selectively target components of such pathways, for instance, by inhibiting the kinase activity of JAK proteins, thereby blocking downstream signaling and eliciting a therapeutic effect.

References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]

- 10. origene.com [origene.com]

- 11. Novel Insights into Interleukin 6 (IL-6) Cis- and Trans-signaling Pathways by Differentially Manipulating the Assembly of the IL-6 Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 6-Methoxyoxindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyoxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties make it an attractive starting point for the design of potent and selective inhibitors of various enzymatic targets, particularly protein kinases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer and anti-inflammatory potential. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the oxindole ring system. The following tables summarize the quantitative SAR data from key studies, primarily focusing on their inhibitory activity against oncogenic kinases.

Kinase Inhibitory Activity of 5,6-Disubstituted and this compound Derivatives

A study by Asquith et al. (2024) explored the SAR of 5,6-disubstituted oxindoles, including 6-methoxy analogs, as inhibitors of Tousled-like kinase 2 (TLK2), FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinase C (TRKC). The data highlights the impact of substitutions at the 5- and 6-positions on potency and selectivity.[1]

| Compound | 5-Substituent | 6-Substituent | Heterocycle | TLK2 IC50 (nM) | FLT3 (% inh @ 0.5 µM) | TRKC (% inh @ 0.5 µM) |

| 1 | H | OMe | Imidazole | 240 | 10 | 25 |

| 2 | H | OMe | Pyrrole | >1000 | 10 | 10 |

| 21 | OMe | OMe | Imidazole | 280 | 10 | 10 |

| 22 | OMe | OMe | Pyrrole | 90 | 50 | 70 |

| 23 | OMe | OMe | 3,5-dimethylpyrrole | 1000 | 10 | 10 |

| 24 | OMe | OMe | 2-substituted imidazole | 1000 | 10 | 10 |

| 25 | OMe | OMe | 3,5-dimethylimidazole | >1000 | 10 | 10 |

Data extracted from Asquith et al., 2024.[1] The study provides a matrix of derivatives, with the above being a selection of relevant compounds.

SAR Insights:

-

A 6-methoxy substituent in combination with a 5-H and an imidazole heterocycle (compound 1 ) confers moderate TLK2 inhibitory activity.[1]

-

Replacing the imidazole with a pyrrole (compound 2 ) leads to a significant loss of potency against TLK2.[1]

-

The introduction of a 5,6-dimethoxy substitution pattern with a pyrrole heterocycle (compound 22 ) resulted in a notable increase in potency against TLK2 and significant off-target activity against FLT3 and TRKC.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[2]

Materials:

-

Kinase of interest (e.g., TLK2, FLT3)

-